molecular formula C30H46O4 B3338582 Ganodermic acid Jb CAS No. 112430-68-9

Ganodermic acid Jb

Cat. No. B3338582
CAS RN: 112430-68-9
M. Wt: 470.7 g/mol
InChI Key: VFCVARJMDQZNKD-VXLYETTFSA-N
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Description

Ganodermic acid Jb is an active ingredient found in the Ganoderma lucidum mushroom, also known as reishi . It is known for its excellence in enhancing the immune function of cells .


Synthesis Analysis

The production of this compound involves the expression of genes involved in the biosynthesis of Ganoderic acids . The biosynthesis process involves genomic and transcriptomic sequencing of Ganoderma lucidum .


Molecular Structure Analysis

Ganodermic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .


Chemical Reactions Analysis

This compound is a product of the oxidation of C7 (or C11) and C15 to form two important Ganoderic acids . This process involves a preference for C7 oxidation, followed by subsequent hydroxylation at C15 after C7 dehydration .


Physical And Chemical Properties Analysis

This compound is a lanostane-type triterpenoid derived from the traditional Chinese medicinal mushroom Ganoderma lucidum . It has conjugated double bonds on the tetracyclic rings .

Mechanism of Action

Ganodermic acid Jb exhibits significant bioactivities, including anticancer, antimetastasis, and hypertensive . It is also significantly active against the virulent strain (H37Rv) as well as extensively drug-resistant tuberculosis strains .

Future Directions

The elucidation of Ganodermic acid Jb biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . There is also a growing demand for Ganoderma lucidum on global markets, and the need for its artificial production is becoming increasingly necessary .

properties

IUPAC Name

(E)-6-(3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-25,31-32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCVARJMDQZNKD-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganodermic acid Jb
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

112430-68-9
Record name Ganodermic acid Jb
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 - 202 °C
Record name Ganodermic acid Jb
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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